NSC156529
Description
This compound is a thionia-tetracyclic heterocycle characterized by a polycyclic framework incorporating sulfur and nitrogen atoms, with phenyl and methyl substituents. Its chloride counterion stabilizes the positively charged thionia moiety. Crystallographic analysis using programs like SHELX has been critical for elucidating its three-dimensional conformation, including bond angles, torsion angles, and ring puckering parameters .
Properties
IUPAC Name |
8-methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21S2.ClH/c1-19-22-14-8-16-25(29-20-10-4-2-5-11-20)27(22)24-18-30(21-12-6-3-7-13-21)26-17-9-15-23(19)28(24)26;/h2-17H,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVNXJBZZWIIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C3C[S+](C4=CC=CC1=C34)C5=CC=CC=C5)SC6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41134-88-7 | |
| Record name | NSC156529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
The compound 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride (commonly referred to as Compound A) exhibits significant biological activity that has garnered attention in medicinal chemistry and cancer research.
- IUPAC Name : 8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride
- Molecular Formula : C28H21ClS2
- Molecular Weight : 469.06 g/mol
- CAS Number : Not specified in the search results.
Compound A primarily functions through the modulation of key biochemical pathways associated with cancer cell proliferation and apoptosis:
- Target Interaction : The compound is known to interact with cellular pathways involving the p53 tumor suppressor protein , which plays a crucial role in regulating the cell cycle and preventing tumor formation.
- Mode of Action : It is hypothesized that Compound A enhances the stability and activation of p53 by downregulating its negative regulators such as MDMX (also known as MDM4) . This leads to increased transcription of p53 target genes that promote cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have reported on the anticancer properties of Compound A:
- In vitro Studies : Research indicated that Compound A effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via p53 activation |
| HT29 (Colon) | 4.8 | Cell cycle arrest and apoptosis |
Pharmacokinetics
The pharmacokinetic profile of Compound A suggests favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed following administration.
- Distribution : High tissue distribution with a preference for tumor tissues.
- Metabolism : Primarily metabolized in the liver with several metabolites identified that retain some biological activity.
Safety and Toxicity Profile
Initial toxicity assessments indicate that Compound A has a relatively low toxicity profile compared to traditional chemotherapeutics:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses in animal models.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polycyclic heteroaromatic systems. Below is a comparative analysis with structurally related compounds, focusing on synthesis, spectroscopic properties, and conformational stability.
Spectroscopic Properties
*Predicted based on conjugated system.
Conformational Analysis
The puckering of the tetracyclic system in the target compound can be analyzed using Cremer-Pople ring puckering coordinates . For six-membered rings, the amplitude (θ) and phase (φ) parameters describe deviations from planarity. Comparatively:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
